

PQR620: A Comprehensive Technical Guide to its Selectivity Profile Over PI3K

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **PQR620**, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). The document focuses on its specificity over the phosphoinositide 3-kinase (PI3K) family, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Selectivity Profile

PQR620 demonstrates remarkable selectivity for mTOR over PI3K, a critical attribute for therapeutic agents targeting the mTOR signaling pathway. This selectivity minimizes off-target effects associated with the inhibition of PI3K isoforms, which play crucial roles in various physiological processes.

Biochemical Inhibitory Activity

The selectivity of **PQR620** is most evident in direct enzymatic assays. The following table summarizes the inhibitory constants (Ki) of **PQR620** against mTOR and the Class I PI3K isoform α (p110 α).



Target	Ki (nM)	Selectivity (fold vs. Pl3Kα)
mTOR	10.8[1]	~389[1]
ΡΙ3Κα (p110α)	4,200[1]	1

Note: Data for PI3K β , PI3K γ , and PI3K δ isoforms are not readily available in the public domain.

Cellular Inhibitory Activity

In cellular contexts, **PQR620** effectively inhibits downstream markers of both mTORC1 and mTORC2, with significantly higher potency compared to its effects on direct PI3K signaling. The IC50 values for the inhibition of key phosphorylated proteins in A2058 melanoma cells are presented below.

Cellular Target	IC50 (μM)	Pathway
p-S6 (Ser235/236)	0.1	mTORC1
p-PKB/Akt (Ser473)	0.2	mTORC2

PQR620 has also demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. In a panel of 56 lymphoma cell lines, **PQR620** exhibited a median IC50 of 250 nM after 72 hours of exposure[2].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and potency of **PQR620**.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is employed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.



Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding pocket. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.

Detailed Methodology:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Dilute the purified mTOR or PI3K enzyme to the desired concentration in the kinase buffer.
 - Prepare a serial dilution of PQR620 in DMSO, followed by a further dilution in the kinase buffer.
 - Prepare the fluorescent tracer and a terbium-labeled anti-tag antibody in the assay buffer.
- Assay Procedure:
 - In a 384-well plate, add the test compound (PQR620) or vehicle (DMSO).
 - Add the kinase enzyme to all wells.
 - Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
 - Add the fluorescent tracer and the terbium-labeled antibody mixture.
 - Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).

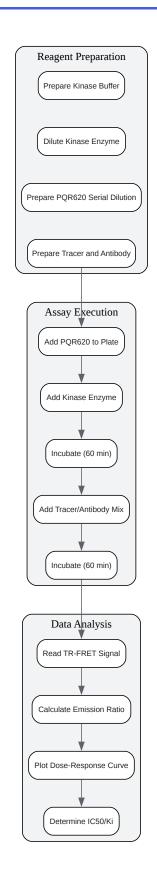


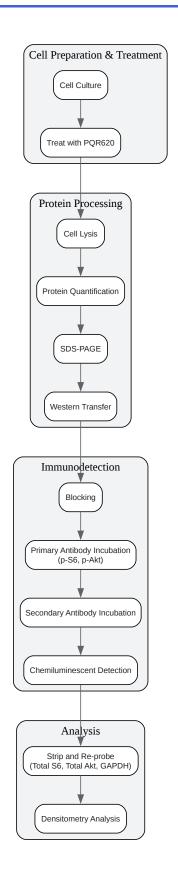




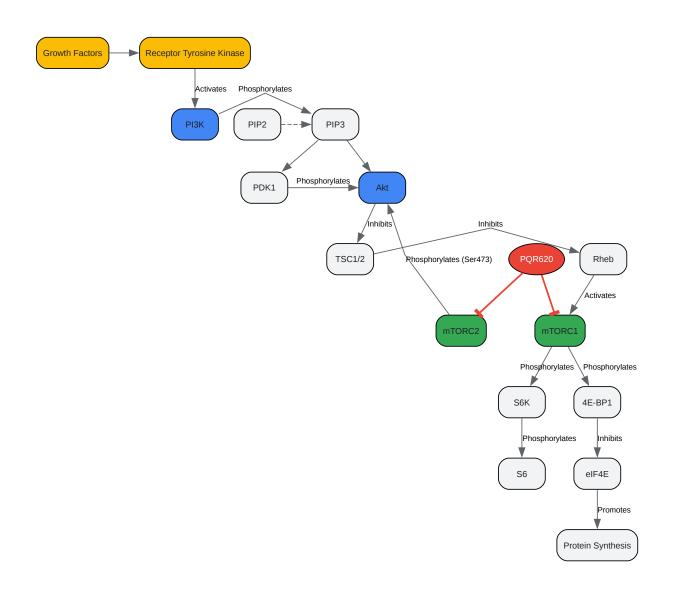
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of ATP for the specific kinase.











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References

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